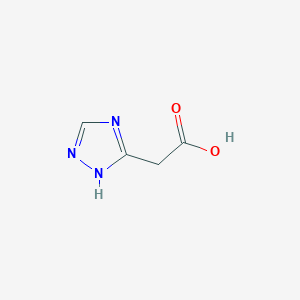

2-(1H-1,2,4-triazol-5-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c8-4(9)1-3-5-2-6-7-3/h2H,1H2,(H,8,9)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOSAFNJURLEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155049-60-8 | |

| Record name | 2-(1H-1,2,4-triazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-1,2,4-triazol-5-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-1,2,4-triazol-5-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole core is a key pharmacophore found in a wide range of therapeutic agents, exhibiting diverse biological activities including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] This guide details a robust synthetic pathway, outlines the underlying chemical principles, and presents a full suite of characterization techniques to ensure the identity and purity of the final compound. The information herein is intended to equip researchers with the necessary knowledge to confidently synthesize and validate this important molecule for further investigation and application in drug discovery programs.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in the design of bioactive molecules due to its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets.[1][2] The presence of the 1,2,4-triazole nucleus in numerous clinically approved drugs, such as the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin, underscores its therapeutic importance.[3]

The acetic acid moiety attached to the triazole ring at the 5-position in 2-(1H-1,2,4-triazol-5-yl)acetic acid provides a crucial functional handle for further chemical modifications, such as amide bond formation, esterification, or introduction into larger molecular frameworks. This makes the title compound a valuable building block for the synthesis of novel pharmaceutical candidates.

This guide will focus on a reliable and reproducible synthetic method, moving from readily available starting materials to the target acid, and will then provide a detailed analysis of the spectroscopic and physical data required for its unambiguous identification.

Synthetic Pathway: A Rational Approach

The synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid is strategically approached via a two-step process. This method was chosen for its efficiency and control over the regiochemistry, ensuring the desired 5-substituted triazole isomer. The overall synthetic scheme is depicted below:

Figure 1: Synthetic pathway for 2-(1H-1,2,4-triazol-5-yl)acetic acid.

The rationale for this approach is based on the established reactivity of imidoesters and hydrazides to form the 1,2,4-triazole ring system. By starting with ethyl malonimidate, the acetic acid ester functionality is pre-installed, which is then carried through the cyclization reaction. The final step is a straightforward ester hydrolysis to yield the desired carboxylic acid.

Step 1: Synthesis of Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate

The formation of the 1,2,4-triazole ring is achieved through the condensation of the hydrochloride salt of ethyl malonimidate with formylhydrazide. The reaction proceeds in the presence of a base, such as triethylamine, to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the hydrazide.

Experimental Protocol:

-

Materials:

-

Hydrochloride of ethyl malonimidate

-

Formylhydrazide

-

Triethylamine

-

Methanol (anhydrous)

-

-

Procedure:

-

To a stirred solution of the hydrochloride of ethyl malonimidate in anhydrous methanol, add an equimolar amount of triethylamine at room temperature.

-

To this mixture, add an equimolar amount of formylhydrazide.

-

Heat the reaction mixture at reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford ethyl 2-(1H-1,2,4-triazol-5-yl)acetate as a solid.

-

Step 2: Hydrolysis to 2-(1H-1,2,4-triazol-5-yl)acetic acid

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Acid-catalyzed hydrolysis is an effective method for this transformation.

Experimental Protocol:

-

Materials:

-

Ethyl 2-(1H-1,2,4-triazol-5-yl)acetate

-

Hydrochloric acid (e.g., 6N)

-

Water

-

-

Procedure:

-

Suspend ethyl 2-(1H-1,2,4-triazol-5-yl)acetate in a suitable amount of hydrochloric acid.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from water to yield 2-(1H-1,2,4-triazol-5-yl)acetic acid.

-

Characterization of 2-(1H-1,2,4-triazol-5-yl)acetic acid

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Figure 2: Workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the C-H proton of the triazole ring, a singlet for the methylene (-CH₂) protons of the acetic acid group, and a broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O. The N-H proton of the triazole ring may also be visible as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display signals for the two distinct carbons of the triazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid group.

Table 1: Expected NMR Data

| Analysis | Expected Chemical Shifts (δ, ppm) | Key Features |

| ¹H NMR | ~8.0-8.5 (s, 1H, triazole C-H), ~3.8-4.2 (s, 2H, -CH₂-), ~12.0-13.0 (br s, 1H, -COOH), ~13.0-15.0 (br s, 1H, triazole N-H) | Presence of distinct singlets for the triazole proton and the methylene group. Broad, exchangeable signals for the acidic protons. |

| ¹³C NMR | ~168-172 (C=O), ~150-160 (triazole C5), ~140-145 (triazole C3), ~30-35 (-CH₂) | Signals corresponding to the carbonyl carbon and the two triazole ring carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3100 | N-H stretch | Triazole ring |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1640 | C=N stretch | Triazole ring |

| ~1560 | N-H bend | Triazole ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Expected Molecular Ion Peak: For C₄H₅N₃O₂, the expected exact mass is approximately 127.0382 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z 128.0455 or the deprotonated molecule [M-H]⁻ at m/z 126.0310 would be observed.

-

Fragmentation Pattern: Common fragmentation pathways for 1,2,4-triazoles involve cleavage of the ring. For the title compound, a characteristic loss of CO₂ (44 Da) from the deprotonated molecule or loss of H₂O (18 Da) and CO (28 Da) from the protonated molecule can be expected.

Physical Properties

Table 3: Physical and Analytical Data

| Property | Value |

| Molecular Formula | C₄H₅N₃O₂ |

| Molecular Weight | 127.10 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in water and polar organic solvents |

| Elemental Analysis | C: 37.80%, H: 3.97%, N: 33.06%, O: 25.17% |

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling 2-(1H-1,2,4-triazol-5-yl)acetic acid and the reagents used in its synthesis.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This technical guide has presented a detailed and practical approach for the synthesis and characterization of 2-(1H-1,2,4-triazol-5-yl)acetic acid. The described two-step synthesis, involving the formation of the triazole ring followed by ester hydrolysis, provides a reliable method for obtaining this valuable building block. The comprehensive characterization data, including NMR, IR, and mass spectrometry, will enable researchers to confidently verify the identity and purity of their synthesized material. The availability of this guide will facilitate further exploration of the potential of 2-(1H-1,2,4-triazol-5-yl)acetic acid and its derivatives in the development of new therapeutic agents.

References

- Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10–29.

- Kumar, A., & Choonia, H. S. (2013). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(5), 1733.

-

Triazole - an overview | ScienceDirect Topics. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

chemical properties and reactivity of 2-(1H-1,2,4-triazol-5-yl)acetic acid

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-(1H-1,2,4-Triazol-5-yl)acetic Acid

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its metabolic stability, hydrogen bonding capabilities, and rigid framework. This technical guide provides a comprehensive analysis of the , a bifunctional building block with significant potential in synthetic applications. Due to extensive tautomerism, this compound is synonymous with its 2-(1H-1,2,4-triazol-3-yl)acetic acid isomer. This guide synthesizes data from literature on closely related analogues to provide a predictive but robust framework for its utilization. We will explore its structural nuances, physicochemical properties, spectroscopic signature, and key chemical transformations. Detailed, field-proven protocols for common reactions such as amide bond formation are provided to empower researchers in drug discovery and chemical biology to leverage this versatile molecule.

Molecular Structure and Physicochemical Properties

Nomenclature, Tautomerism, and Isomeric Considerations

2-(1H-1,2,4-Triazol-5-yl)acetic acid (or its hydrochloride salt, CAS No. 1087714-25-7) is a C-substituted triazole, meaning the acetic acid moiety is attached directly to a carbon atom of the heterocyclic ring. A critical feature of the 1,2,4-triazole ring is its annular tautomerism. For a C3/C5-substituted 1H-1,2,4-triazole, the proton on the nitrogen can reside on N1, N2, or N4, leading to a dynamic equilibrium. The most significant consequence is the equivalence of the C3 and C5 positions. Therefore, 2-(1H-1,2,4-triazol-5-yl)acetic acid and 2-(1H-1,2,4-triazol-3-yl)acetic acid are tautomers of the same compound and should be considered identical for most synthetic and biological purposes. The 1H-tautomer is generally considered the most stable form.[1]

This C-linked structure must be distinguished from its N-linked isomers, such as 2-(1H-1,2,4-triazol-1-yl)acetic acid, where the acetic acid group is attached to a nitrogen atom.[2] These are distinct molecules with different chemical and physical properties.

Figure 1: Annular tautomerism in 2-(1H-1,2,4-triazol-5-yl)acetic acid.

Physicochemical Data

Direct experimental data for the free acid is limited; however, its properties can be reliably predicted from its structure and data from close analogues.

| Property | Value / Description | Source |

| Molecular Formula | C₄H₅N₃O₂ | - |

| Molecular Weight | 127.10 g/mol | - |

| Appearance | Predicted to be a white to off-white solid. | - |

| pKa (Predicted) | Two acidic protons exist: • Carboxylic Acid (COOH): ~3.5 - 4.5 • Triazole (N-H): ~10.2 | [3][4] |

| Solubility | Expected to be soluble in water, methanol, DMSO, and other polar protic solvents. Low solubility in nonpolar solvents like hexanes. | - |

| Stability | Stable under standard conditions. May undergo decarboxylation at elevated temperatures. | [5] |

Expert Insight: The presence of two distinct acidic sites is a key feature. In physiological or slightly basic media (pH > 5), the carboxylic acid will be deprotonated to a carboxylate, increasing water solubility. The triazole N-H proton is significantly less acidic and will only be removed under strongly basic conditions.[3]

Spectroscopic Profile (Predicted)

-

¹H NMR: The spectrum is expected to be simple. Key signals would include:

-

A singlet for the methylene protons (-CH₂-) around δ 4.0-4.5 ppm . Data from a related structure, 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine, shows this peak at δ 4.42 ppm.[6]

-

A singlet for the triazole C-H proton around δ 8.0-8.5 ppm .

-

Broad, exchangeable singlets for the N-H and COOH protons.

-

-

¹³C NMR:

-

The methylene carbon (-CH₂-) signal is expected around δ 35-45 ppm .

-

The triazole ring carbons (C3/C5 and the CH) would appear in the aromatic region, typically δ 145-160 ppm .

-

The carbonyl carbon (-COOH) would be significantly downfield, around δ 170-175 ppm .

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid from 2500-3300 cm⁻¹ .

-

An N-H stretch from the triazole ring around 3100-3200 cm⁻¹ .

-

A sharp, strong C=O stretch from the carbonyl group at ~1700-1730 cm⁻¹ .

-

Chemical Reactivity and Transformations

The reactivity of 2-(1H-1,2,4-triazol-5-yl)acetic acid is governed by its three key functional components: the carboxylic acid, the triazole ring, and the active methylene bridge.

Reactions of the Carboxylic Acid Moiety

This is the most reactive site for common synthetic transformations.

The carboxylic acid can be readily coupled with primary or secondary amines to form amides. This reaction requires an activating agent (a "coupling reagent") to convert the hydroxyl group into a better leaving group, preventing the acid-base reaction that would otherwise dominate.

Figure 2: Workflow for amide bond formation.

Field-Proven Protocol: Synthesis of 2-(1H-1,2,4-Triazol-5-yl)-N-alkylanilide

-

Preparation: To a solution of 2-(1H-1,2,4-triazol-5-yl)acetic acid (1.0 eq) in anhydrous DMF (0.2 M), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

-

Activation: Stir the mixture at room temperature for 30 minutes. The formation of the HOBt active ester is critical for high yield and suppression of side reactions.

-

Amine Addition: Add the desired amine (e.g., N-alkylaniline, 1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Standard acid-catalyzed esterification (Fischer esterification) with an alcohol under reflux can produce the corresponding ester. Alternatively, the ester can be formed under milder conditions by first converting the acid to an acyl chloride followed by reaction with an alcohol.

Heterocyclic acetic acids are known to undergo decarboxylation upon heating.[7] Literature on the synthesis of the title compound from its corresponding ethyl ester notes that isolation of the free acid can be accompanied by partial decarboxylation, suggesting this reaction occurs under relatively mild heating.[5] Strong heating will likely yield 5-methyl-1H-1,2,4-triazole and CO₂ gas. This property is important to consider during purification or high-temperature reactions.[8]

Reactions Involving the 1,2,4-Triazole Ring

The aromatic triazole ring is electron-deficient and generally resistant to electrophilic substitution. Its primary reactivity involves the nitrogen atoms.[9]

The unsubstituted N-H of the triazole ring is nucleophilic and can be alkylated or acylated under basic conditions. Reaction with an alkyl halide in the presence of a base like K₂CO₃ or NaH will typically yield a mixture of N1 and N2 substituted isomers, with the N1 isomer often being the major product.

Reactions of the Methylene Bridge

The protons on the methylene carbon are alpha to the carbonyl group, making them weakly acidic. Under strong basic conditions, this position can be deprotonated and subsequently functionalized via reaction with electrophiles. Studies on related triazolylacetic acid derivatives have shown that this methylene group can participate in condensation reactions.[10]

Synthetic Approaches

A robust method for synthesizing the ethyl ester of the title compound, which can then be hydrolyzed to the desired acid, has been developed based on the Pinner reaction.[5]

Figure 3: Pinner-based synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid.

This strategy involves converting ethyl cyanoacetate into its corresponding carboxyimidate salt (Pinner salt). Subsequent reaction with formylhydrazide leads to a cyclization event that forms the 1,2,4-triazole ring, yielding the ethyl ester of the target molecule.[5] Careful saponification with a base like lithium hydroxide provides the final carboxylic acid, though care must be taken to avoid heat-induced decarboxylation during workup.[5]

Conclusion and Future Outlook

2-(1H-1,2,4-Triazol-5-yl)acetic acid is a versatile and valuable bifunctional building block. Its chemistry is dominated by the predictable reactivity of its carboxylic acid group, which allows for straightforward derivatization into amides and esters, making it an ideal scaffold for library synthesis in drug discovery. The inherent tautomerism of the 1,2,4-triazole ring is a critical structural feature that defines its identity, while the N-H group on the ring offers a secondary site for functionalization. Understanding its propensity for decarboxylation is crucial for handling and purification. As the demand for novel heterocyclic scaffolds continues to grow, a thorough understanding of molecules like 2-(1H-1,2,4-triazol-5-yl)acetic acid will be essential for the next generation of pharmaceuticals and functional materials.

References

-

Butkevich, A. N., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Available at: [Link]

- Wang, F., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. Journal of the American Chemical Society.

-

Supplemental Information for Chemical Science. The Royal Society of Chemistry. Available at: [Link]

- Kumar, R., et al. (2022).

- Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv.

- Wang, F., et al. (2023).

-

Wikipedia. (n.d.). 1,2,4-Triazole. Available at: [Link]

- Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. Cambridge Open Engage.

-

1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available at: [Link]

- Tortoioli, S., et al. (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry (RSC Publishing).

- Katritzky, A. R., et al. (2004). Product Class 14: 1,2,4-Triazoles. Science of Synthesis.

- Yüksek, H., et al. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents. Ovidius University Annals of Chemistry.

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available at: [Link]

-

ResearchGate. (2018). Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. Available at: [Link]

-

ResearchGate. (2021). Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives. Available at: [Link]

-

ResearchGate. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives. Available at: [Link]

- Ozimiński, W. P., et al. (2004). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution. The Journal of Physical Chemistry A.

- Trotsko, N., et al. (2008). SYNTHESIS OF AMIDES OF 2,4-DIOXOTHIAZOLIDIN-5-YL ACETIC ACID WITH 1,2,4-TRIAZOLE SUBSTITUENTS. Acta Poloniae Pharmaceutica.

- Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of The Chemical Society-perkin Transactions 1.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

- Fun, H. K., et al. (2015). Crystal structure of 5-amino-4H-1,2,4-triazol-1-ium pyrazine-2-carboxylate: an unexpected salt arising from the decarboxylation of both precursors. Acta Crystallographica Section E.

-

Scribd. (n.d.). Coupling Reagents in Amide Synthesis. Available at: [Link]

-

Hafez, H. N., et al. (2021). Synthesis and Screening of New[5][6][11]Oxadiazole,[5][6][12]Triazole, and[5][6][12]Triazolo[4,3-b][5][6][12]triazole Derivatives as Potential Antitumor Agents. Molecules.

-

Khan Academy. (2014). Decarboxylation. Available at: [Link]

- Bachrach, S. (2010). Keto-enol tautomerization balancing aromaticity and antiaromaticity.

-

PubChem. (n.d.). 1,2,4-Triazole-1-acetic acid. Available at: [Link]

-

ResearchGate. (2008). Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. Available at: [Link]

-

ResearchGate. (2005). Synthesis and Tautomeric Structure of Some New 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives. Available at: [Link]

- Al-Masoudi, W. A., & Al-Amiery, A. A. (2014).

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1,2,4-Triazole-1-acetic acid | C4H5N3O2 | CID 1810180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 4. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 5. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. The decarboxylation of some heterocyclic acetic acids | Semantic Scholar [semanticscholar.org]

- 8. Crystal structure of 5-amino-4H-1,2,4-triazol-1-ium pyrazine-2-carboxylate: an unexpected salt arising from the decarboxylation of both precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic Acid: A Core Scaffold in Medicinal Chemistry

Introduction: The Significance of the 1,2,4-Triazole-5-yl Acetic Acid Moiety

The 1,2,4-triazole ring is a privileged scaffold in the landscape of medicinal chemistry and drug development. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of therapeutic agents. When functionalized with an acetic acid side chain at the 5-position, the resulting molecule, 2-(1H-1,2,4-triazol-5-yl)acetic acid, becomes a versatile building block for creating more complex molecules with potential biological activity. This guide provides an in-depth exploration of the key synthetic strategies for accessing this important heterocyclic compound, with a focus on the rationale behind the selection of starting materials and the mechanistic underpinnings of the transformations.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of this valuable heterocyclic scaffold. We will delve into various synthetic pathways, offering detailed experimental insights and a comparative analysis of their respective advantages and limitations.

Strategic Approaches to the Synthesis of the 1,2,4-Triazole Core

The construction of the 1,2,4-triazole ring is a well-established area of organic synthesis, with several classical and modern methods at the disposal of the synthetic chemist. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability. For the synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid, the key challenge lies in the regioselective introduction of the carboxymethyl group at the C5 position of the triazole ring.

This guide will focus on three primary strategies for the synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid, each utilizing different classes of starting materials:

-

From Malonic Acid Derivatives: A versatile approach that builds the triazole ring from acyclic precursors.

-

Via Amidrazone Intermediates: A robust method that leverages the reactivity of amidrazones for cyclization.

-

Classical Named Reactions: An overview of the Pellizzari and Einhorn-Brunner reactions and their applicability.

Synthesis from Malonic Acid Derivatives: A Flexible and Convergent Approach

The use of malonic acid and its derivatives, such as malononitrile and cyanoacetates, represents a powerful strategy for the synthesis of 5-substituted-1,2,4-triazoles. These starting materials provide a readily available two-carbon unit that can be elaborated to form the acetic acid side chain.

Rationale for Starting Material Selection

-

Malononitrile and Ethyl Cyanoacetate: These molecules possess an activated methylene group flanked by two electron-withdrawing groups, making them susceptible to a variety of chemical transformations. The nitrile and ester functionalities serve as handles for the subsequent construction of the triazole ring and the acetic acid moiety.

-

Hydrazine and its Derivatives: As a source of two nitrogen atoms, hydrazine is a fundamental building block in the synthesis of many nitrogen-containing heterocycles, including 1,2,4-triazoles.

Synthetic Pathway and Mechanism

A plausible synthetic route starting from a malonic acid derivative involves the initial formation of a key intermediate, which then undergoes cyclization to form the triazole ring. One such approach is the Pinner reaction strategy, which has been successfully employed for the synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and can be adapted for the 5-yl isomer.[1]

A potential pathway to the target molecule could involve the reaction of a malonic acid derivative with a source of the remaining carbon and nitrogen atoms of the triazole ring. For instance, the reaction of malononitrile with hydrazine can lead to the formation of 3-amino-5-hydrazinopyrazole, which can be a precursor for further cyclization reactions.[2]

A more direct approach would involve the reaction of a suitable malonic acid derivative with a one-carbon synthon that also provides the necessary nitrogen atoms.

Experimental Protocol (Adapted from Related Syntheses)

The following is a representative, adapted protocol for the synthesis of the ethyl ester of the target compound, which can be subsequently hydrolyzed to the final acid.

Step 1: Synthesis of Ethyl 3,3-diaminoacrylate

-

To a solution of malononitrile in ethanol, add a catalytic amount of a suitable base (e.g., sodium ethoxide).

-

Cool the reaction mixture in an ice bath and slowly bubble ammonia gas through the solution.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration and purified by recrystallization.

Step 2: Formation of the 1,2,4-Triazole Ring

-

The resulting ethyl 3,3-diaminoacrylate is then reacted with a suitable one-carbon electrophile containing the requisite nitrogen atoms. A potential reagent is formamidine acetate.

-

The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid at elevated temperatures.

Caption: Synthetic workflow from malonic acid derivatives.

Synthesis via Amidrazone Intermediates: A Reliable and Modular Approach

The use of amidrazones as key intermediates is a well-established and highly reliable method for the synthesis of 1,2,4-triazoles.[3] This approach offers a high degree of modularity, as the substituents on the final triazole ring can be readily varied by choosing the appropriate starting materials for the amidrazone synthesis.

Rationale for Starting Material Selection

-

Amidrazones: These compounds contain the pre-assembled N-C-N fragment required for the triazole ring. Their reactivity allows for cyclization with a variety of one-carbon electrophiles.

-

Carboxylic Acid Derivatives: Acyl chlorides, anhydrides, or esters can be used to introduce the desired one-carbon unit for the cyclization step.

Synthetic Pathway and Mechanism

The general strategy involves the synthesis of an appropriate amidrazone precursor, which is then cyclized to form the 1,2,4-triazole ring. For the synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid, a key intermediate would be a hydrazide derivative of malonic acid.

The mechanism of cyclization typically involves the nucleophilic attack of the terminal nitrogen of the amidrazone onto the electrophilic carbon of the cyclizing agent, followed by dehydration to form the aromatic triazole ring.

Experimental Protocol (Conceptual)

Step 1: Synthesis of Malonohydrazide

-

React diethyl malonate with hydrazine hydrate in a suitable solvent like ethanol.

-

The reaction is typically carried out at reflux temperature.

-

The product, malonohydrazide, can be isolated by cooling the reaction mixture and collecting the precipitated solid.

Step 2: Formation of the Amidinohydrazone

-

The malonohydrazide is then reacted with a suitable one-carbon unit that can form an amidine-like structure. For example, reaction with formamidine or a related reagent.

Step 3: Cyclization to the 1,2,4-Triazole

-

The resulting amidinohydrazone intermediate is then cyclized, often under acidic or basic conditions, or by heating, to yield the 2-(1H-1,2,4-triazol-5-yl)acetohydrazide.

-

The hydrazide can then be hydrolyzed to the desired carboxylic acid.

Caption: Synthetic workflow via amidrazone intermediates.

Classical Named Reactions: The Pellizzari and Einhorn-Brunner Reactions

The Pellizzari and Einhorn-Brunner reactions are classical methods for the synthesis of 1,2,4-triazoles that have been in use for over a century. While they may have limitations in terms of substrate scope and reaction conditions, they remain valuable tools in the synthetic chemist's arsenal.

The Pellizzari Reaction

The Pellizzari reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole.[4]

-

Starting Materials: For the synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid, one could envision a reaction between malonamide and a formic acid hydrazide derivative, or formamide and a malonic acid hydrazide derivative.

-

Conditions: The reaction typically requires high temperatures and can be performed neat or in a high-boiling solvent.

-

Mechanism: The reaction proceeds through the initial nucleophilic attack of the hydrazine on the amide carbonyl, followed by cyclization and dehydration.

The Einhorn-Brunner Reaction

The Einhorn-Brunner reaction is the condensation of a diacylamine (imide) with a hydrazine to form a 1,2,4-triazole.[5][6][7][8]

-

Starting Materials: To synthesize the target molecule, one would need to prepare an appropriate imide derived from malonic acid and another carboxylic acid, and then react it with hydrazine.

-

Conditions: The reaction is typically acid-catalyzed and carried out at elevated temperatures.

-

Regioselectivity: A key feature of the Einhorn-Brunner reaction is its regioselectivity when using unsymmetrical imides. The acyl group derived from the stronger carboxylic acid preferentially resides at the 3-position of the resulting triazole.[7]

| Reaction Name | Starting Materials | Key Features |

| Pellizzari Reaction | Amide + Hydrazide | High temperatures, can be performed neat.[4] |

| Einhorn-Brunner Reaction | Diacylamine (Imide) + Hydrazine | Acid-catalyzed, predictable regioselectivity.[5][7] |

Conclusion: A Versatile Scaffold with Diverse Synthetic Access

The synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid is achievable through several strategic approaches, each with its own set of advantages and considerations. The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the tolerance of other functional groups in the molecule.

The methods outlined in this guide, from the flexible use of malonic acid derivatives to the robust and modular amidrazone-based strategies, and the classical named reactions, provide a comprehensive toolkit for the synthesis of this important heterocyclic building block. As the demand for novel therapeutic agents continues to grow, the efficient and reliable synthesis of such core scaffolds will remain a critical endeavor in the field of medicinal chemistry.

References

-

Gray, E. J., Stevens, H. N. E., & Stevens, M. F. G. (1978). Triazines and related products. Part 21. Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c][2][4][9]triazines. Journal of the Chemical Society, Perkin Transactions 1, 885-888. [Link]

- Pellizzari, G. (1911). Azioni dell'idrazina sulle amidi. Gazzetta Chimica Italiana, 41, 20-27.

-

Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. [Link]

- Eliseeva, E. N., et al. (2017). Synthesis of 4,5-dihydro-1H-1,2,4-triazoles from amidrazones. Russian Chemical Bulletin, 66(10), 1894-1901.

-

Ivashkevich, O. A., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Tetrahedron, 93, 132296. [Link]

-

Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. [Link]

- Einhorn, A. (1905). Ueber die N-Methylolverbindungen der Säureamide. Justus Liebigs Annalen der Chemie, 343(2-3), 207-310.

- Brunner, K. (1914). Über die Synthese von 1,2,4-Triazol-Derivaten. Berichte der deutschen chemischen Gesellschaft, 47(3), 2671-2680.

-

Wikipedia. (n.d.). Einhorn–Brunner reaction. [Link]

-

Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-21. [Link]

-

Wikipedia. (n.d.). Pellizzari reaction. [Link]

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(3), 257-296. [Link]

-

Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. [Link]

- Trotsko, N., et al. (2008). Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. Acta Poloniae Pharmaceutica, 65(2), 217-221.

-

Shestakov, A. S., et al. (2019). Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. Russian Journal of Organic Chemistry, 55(8), 1234-1241. [Link]

-

Tortoioli, S., et al. (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry, 22(8), 2449-2455. [Link]

-

Zhang, W., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 966421. [Link]

Sources

- 1. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Synthesis and Evaluation of Novel 2-((1 H-1,2,4-triazol-5-yl)thio)- N-benzylidene- N-phenylacetohydrazide as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ethyl 2-(1H-1,2,4-triazol-5-yl)acetate|23159-61-7 - MOLBASE Encyclopedia [m.molbase.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scispace.com [scispace.com]

- 9. tandfonline.com [tandfonline.com]

A-Z Technical Guide to the Biological Screening of Novel 2-(1H-1,2,4-triazol-5-yl)acetic Acid Derivatives

This guide provides a comprehensive framework for the biological evaluation of novel 2-(1H-1,2,4-triazol-5-yl)acetic acid derivatives. The strategic screening cascade detailed herein is designed to efficiently identify and characterize compounds with potential therapeutic value, focusing on antimicrobial, anticancer, and anti-inflammatory activities.

Section 1: Introduction and Rationale

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2] The acetic acid moiety at the 5-position of the triazole ring offers a key point for molecular interaction and can significantly influence the pharmacokinetic and pharmacodynamic properties of the compounds. This guide outlines a systematic approach to unravel the therapeutic potential of novel derivatives of this promising chemical class.

Section 2: Synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic Acid Derivatives

The synthesis of the target compounds is a critical first step. While various synthetic routes exist, a common and effective method involves the cyclization of appropriate precursors. For instance, the reaction of imido esters with carboxylic acid hydrazides can lead to the formation of the 3,5-disubstituted 1,2,4-triazole ring.[3] Another approach involves the thermal cyclization of N′-(1-iminoalkyl) hydrazides.[3] The specific synthetic strategy will depend on the desired substitutions on the triazole ring and the acetic acid side chain. A general, efficient, and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been developed under continuous-flow conditions, offering a safe and high-yielding alternative to traditional batch processes.[4]

Section 3: Primary Biological Screening Cascade

The initial screening phase is designed for high-throughput evaluation to identify "hit" compounds with significant biological activity. This phase prioritizes speed and cost-effectiveness.[5]

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[6]

Initial screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria provides a broad overview of the antimicrobial potential of the synthesized derivatives.

Caption: Workflow for primary antimicrobial screening using the disk diffusion method.

-

Preparation of Inoculum: From a pure 24-hour culture, select 4-5 well-isolated colonies and transfer them to a tube of sterile saline.[7] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 10⁸ CFU/mL.[7]

-

Inoculation of Agar Plates: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.[7]

-

Application of Disks: Aseptically apply paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface.[7] Ensure the disks are in firm contact with the agar.

-

Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.

-

Interpretation: The results are interpreted based on standardized tables provided by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

Anticancer Activity Screening

In vitro cytotoxicity assays are the cornerstone of preliminary anticancer drug discovery, allowing for the rapid screening of numerous compounds.[10][11][12]

The MTT assay is a reliable and widely used colorimetric method to assess cell viability and proliferation.[12] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[12][13]

Caption: Workflow for primary anti-inflammatory screening via COX inhibition assay.

-

Reaction Mixture Preparation: In an Eppendorf tube, combine 100 mM Tris-HCl buffer (pH 8.0), hematin, and L-epinephrine. [14]2. Enzyme Addition: Add a specific amount of purified COX-1 or COX-2 enzyme to the reaction mixture and incubate briefly at room temperature. [14]3. Inhibitor Addition: Add the test compound (dissolved in DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes. [14]A known COX inhibitor like diclofenac should be used as a positive control. [15]4. Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination and Detection: After a specific incubation period, terminate the reaction. The amount of prostaglandin E2 (PGE₂) produced, a major product of the COX pathway, can be quantified using a colorimetric assay or ELISA. [16]6. Data Analysis: Calculate the percentage of inhibition of COX activity compared to the control without an inhibitor. [17]Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Section 4: Secondary and Confirmatory Assays

Compounds that demonstrate promising activity in the primary screens ("hits") should be subjected to more detailed secondary assays to confirm their activity and elucidate their mechanism of action.

Confirmation of Antimicrobial Activity

The broth microdilution method is a quantitative assay used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [18]The MBC is the lowest concentration that results in microbial death. These assays should be performed according to CLSI guidelines. [19][20]

Elucidation of Anticancer Mechanism

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indication of cytotoxicity due to compromised cell membrane integrity. [13][21]This assay can help distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. [22]

Confirmation of Anti-inflammatory Activity

Nitric oxide is a key inflammatory mediator produced by macrophages upon stimulation with LPS. [23]This assay measures the ability of the test compounds to inhibit NO production in RAW 264.7 macrophage cells, providing further evidence of their anti-inflammatory potential. [23][24][25]The amount of nitrite, a stable metabolite of NO, in the cell culture medium is measured using the Griess reagent. [23]

Section 5: Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity Data

| Compound ID | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) |

| TDA-001 | 18 | 15 |

| TDA-002 | 10 | 8 |

| TDA-003 | 22 | 19 |

| Ciprofloxacin | 25 | 28 |

Table 2: Hypothetical Anticancer Activity Data

| Compound ID | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) |

| TDA-001 | 12.5 | 25.8 |

| TDA-002 | > 100 | > 100 |

| TDA-003 | 5.2 | 8.9 |

| Doxorubicin | 0.8 | 1.2 |

Table 3: Hypothetical Anti-inflammatory Activity Data

| Compound ID | COX-1 (IC₅₀, µM) | COX-2 (IC₅₀, µM) | NO Production Inhibition (IC₅₀, µM) |

| TDA-001 | 25.1 | 10.3 | 15.6 |

| TDA-002 | > 50 | > 50 | > 50 |

| TDA-003 | 30.5 | 2.1 | 5.8 |

| Diclofenac | 5.6 | 0.9 | 8.2 |

Section 6: Conclusion

This in-depth technical guide provides a robust and logical framework for the biological screening of novel 2-(1H-1,2,4-triazol-5-yl)acetic acid derivatives. By following this structured approach, researchers can efficiently identify and characterize promising lead compounds for further development as potential antimicrobial, anticancer, or anti-inflammatory agents. The emphasis on causality, self-validating protocols, and authoritative grounding ensures the scientific integrity of the screening process.

References

- Benchchem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.

- Slideshare. (n.d.). In vitro methods of screening of anticancer agents.

- IJPSR. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs.

- National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.

- News-Medical.net. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds.

- News-Medical.net. (2024, August 31). In vitro assays to investigate the anti-inflammatory activity of herbal extracts.

- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.

- National Institutes of Health. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.

- IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.

- JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

- MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.

- ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.

- PubMed. (n.d.). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries.

- National Institutes of Health. (n.d.). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts.

- National Institutes of Health. (n.d.). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases.

- Ingenta Connect. (2012, March 1). Screening Strategies to Identify New Antibiotics.

- ResearchGate. (2025, August 6). Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives.

- Anticancer Research. (n.d.). Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide.

- ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

- National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.

- Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants.

- National Institutes of Health. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device.

- MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A.

- MDPI. (n.d.). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b.

- CLSI. (n.d.). Antimicrobial Susceptibility Testing.

- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.

- Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.

- National Institutes of Health. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.

- PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization.

- American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.

- MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.

- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.

- MDPI. (n.d.). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases.

- Journal of Clinical Microbiology. (2018, March 26). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests.

- PLOS One. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.

- CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.

- ResearchGate. (n.d.). Time-course of lipopolysaccharide (LPS)-induced nitric oxide production....

- National Institutes of Health, Islamabad Pakistan. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.

- Green Chemistry (RSC Publishing). (n.d.). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions.

- ResearchGate. (n.d.). Consensus ranking comprising of MTT, MitoSOX, and LDH cytotoxicity assay.

- National Institutes of Health. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

- MDPI. (n.d.). The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay.

- National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.

- Polish Pharmaceutical Society. (n.d.). SYNTHESIS OF AMIDES OF 2,4-DIOXOTHIAZOLIDIN-5-YL ACETIC ACID WITH 1,2,4-TRIAZOLE SUBSTITUENTS.

- IBISS RADaR. (n.d.). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents.

- Journal of Pharmaceutical Research International. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

- Kuban State Medical University. (2022, February 15). Biological features of new 1,2,4-triazole derivatives (a literature review).

Sources

- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. azolifesciences.com [azolifesciences.com]

- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chainnetwork.org [chainnetwork.org]

- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 9. nih.org.pk [nih.org.pk]

- 10. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 11. ijpbs.com [ijpbs.com]

- 12. ijcrt.org [ijcrt.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 16. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academicjournals.org [academicjournals.org]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 20. journals.asm.org [journals.asm.org]

- 21. mdpi.com [mdpi.com]

- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 23. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(1H-1,2,4-triazol-5-yl)acetic Acid Analogs

Abstract

The 1,2,4-triazole nucleus is a well-established pharmacophore, integral to a multitude of therapeutic agents with a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] Analogs of 2-(1H-1,2,4-triazol-5-yl)acetic acid represent a promising class of compounds for novel drug discovery. However, a comprehensive understanding of their molecular mechanism of action is often the critical bottleneck in their development pipeline. This technical guide provides a strategic and in-depth framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate the mechanism of action of these analogs. Eschewing a rigid, one-size-fits-all template, this guide presents a logical, multi-pronged approach, integrating cutting-edge methodologies in proteomics, biophysics, and cell biology. Each proposed experimental phase is designed to be self-validating, ensuring the generation of robust and reliable data to build a compelling narrative of the compound's biological activity, from target identification to cellular response.

Introduction: The Therapeutic Potential of 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, capable of engaging in a variety of non-covalent interactions with biological macromolecules.[4] This versatility has led to the development of numerous clinically approved drugs.[5] Derivatives of 1,2,4-triazole have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to:

-

Enzyme Inhibition: A significant body of research points towards the ability of triazole derivatives to inhibit various enzymes, such as acetylcholinesterase, α-glucosidase, and protein kinases.[6][7]

-

Anticancer Activity: Many 1,2,4-triazole-containing compounds have demonstrated potent anticancer effects, with some acting as inhibitors of kinases like PIM-1/3.[8][9]

-

Antimicrobial and Antifungal Properties: The triazole ring is a cornerstone of many antifungal agents, primarily through the inhibition of cytochrome P450 enzymes.[4]

Given this precedent, it is highly probable that 2-(1H-1,2,4-triazol-5-yl)acetic acid analogs exert their biological effects through specific interactions with one or more protein targets. The primary objective of the methodologies outlined in this guide is to identify these targets and characterize the ensuing molecular and cellular consequences.

Phase I: Unbiased Target Identification

The initial and most critical step is to identify the molecular target(s) of the 2-(1H-1,2,4-triazol-5-yl)acetic acid analogs. An unbiased, or target-agnostic, approach is recommended to avoid preconceived notions and to discover potentially novel mechanisms of action. Chemical proteomics stands out as a powerful strategy for this purpose.[10][11]

Affinity-Based Chemical Proteomics

This technique, also known as "target deconvolution," utilizes a modified version of the bioactive compound to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[7][12][13][14][15]

Caption: Workflow for affinity-based target identification.

-

Probe Synthesis: Synthesize an analog of the 2-(1H-1,2,4-triazol-5-yl)acetic acid derivative that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a primary amine or carboxylic acid). It is crucial to establish that the synthesized probe retains the biological activity of the parent compound.

-

Immobilization: Covalently attach the synthesized probe to an activated affinity matrix (e.g., NHS-activated Sepharose beads) to create the affinity resin.

-

Lysate Preparation: Prepare a total protein lysate from a relevant cell line or tissue under non-denaturing conditions to preserve protein structure and interactions.

-

Target Capture: Incubate the affinity resin with the cell lysate to allow the immobilized compound to bind to its target proteins.

-

Washing: Perform a series of stringent washes with appropriate buffers to remove proteins that bind non-specifically to the resin.

-

Elution: Elute the specifically bound proteins from the affinity resin. This can be achieved by changing the pH, increasing the salt concentration, or, ideally, by competitive elution with an excess of the free, unmodified parent compound.[13]

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands of interest. Excise these bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

-

Data Analysis: Use a proteomics search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS data.

-

Validation (Competition Assay): To ensure the specificity of the identified interactions, perform a competition experiment.[1] Pre-incubate the cell lysate with an excess of the free parent compound before adding the affinity resin. A significant reduction in the amount of a protein pulled down in the presence of the free compound strongly indicates a specific interaction.

Phase II: Target Validation and Biophysical Characterization

Once a list of potential target proteins is generated, the next phase is to validate these interactions and quantify their binding affinity and thermodynamics. Several biophysical techniques are indispensable for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[3][4][16][17][18] It provides quantitative data on association rates (k_on), dissociation rates (k_off), and the equilibrium dissociation constant (K_D).

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a suitable SPR sensor chip.

-

Analyte Preparation: Prepare a series of dilutions of the 2-(1H-1,2,4-triazol-5-yl)acetic acid analog in the running buffer.

-

Interaction Analysis: Inject the different concentrations of the analog over the sensor surface and monitor the change in the SPR signal in real-time. This is followed by a dissociation phase where only the running buffer is injected.

-

Data Processing: Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

-

Kinetic Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (k_on, k_off) and the dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event.[9][19][20][21] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

-

Sample Preparation: Place the purified target protein in the ITC sample cell and the 2-(1H-1,2,4-triazol-5-yl)acetic acid analog in the titration syringe. The concentrations should be carefully chosen based on the expected K_D.

-

Titration: Perform a series of small, sequential injections of the analog into the protein solution while monitoring the heat change.

-

Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the analog to the protein.

-

Thermodynamic Fitting: Fit the resulting binding isotherm to a suitable binding model to determine K_D, n, and ΔH. The change in entropy (ΔS) can then be calculated.

| Biophysical Technique | Information Obtained | Advantages | Considerations |

| Surface Plasmon Resonance (SPR) | k_on, k_off, K_D | Real-time, label-free, high sensitivity | Requires protein immobilization, potential for mass transport limitations |

| Isothermal Titration Calorimetry (ITC) | K_D, n, ΔH, ΔS | In-solution, label-free, provides full thermodynamic profile | Requires larger amounts of protein, lower throughput |

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment.[22][23][24][25][26] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

-

Cell Treatment: Treat intact cells with the 2-(1H-1,2,4-triazol-5-yl)acetic acid analog or a vehicle control.

-

Thermal Challenge: Heat aliquots of the treated cells to a range of different temperatures.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of the soluble target protein remaining at each temperature using a specific antibody-based method, such as Western blotting or ELISA.

-

Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement in the cell.

Phase III: Delineating the Cellular Mechanism

After validating the direct target, the focus shifts to understanding the functional consequences of this interaction within the cell.

Kinome Profiling (if the target is a kinase)

If the identified target is a protein kinase, it is crucial to assess the selectivity of the analog. Kinome profiling services offer screening against a large panel of kinases to identify potential off-target effects.[27][28][29][30][31] Understanding the selectivity profile is vital for interpreting cellular phenotypes and predicting potential side effects.[11][32][33][34]

Cell-Based Functional Assays

The choice of functional assays will depend on the identified target and its known biological role.

-

Enzyme Activity Assays: If the target is an enzyme, measure the effect of the analog on its activity using a relevant in vitro assay. Determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive).

-

Reporter Gene Assays: If the target is part of a known signaling pathway that regulates gene transcription, a reporter gene assay can be employed.[35][36][37][38][39] In this assay, the promoter of a downstream target gene is cloned upstream of a reporter gene (e.g., luciferase). Changes in reporter activity upon treatment with the analog reflect the modulation of the signaling pathway.

-

Phenotypic Assays: Assess the effect of the analogs on relevant cellular phenotypes, such as cell proliferation, apoptosis, migration, or differentiation.

Caption: Hypothetical signaling pathway modulated by a triazole analog.

Phase IV: Structural Biology for High-Resolution Insights

To understand the precise molecular interactions between the 2-(1H-1,2,4-triazol-5-yl)acetic acid analog and its target, structural biology techniques are invaluable.[2][5]

X-ray Crystallography

Determining the co-crystal structure of the target protein in complex with the analog can provide atomic-level details of the binding mode.[8][40][41][42][43] This information is crucial for structure-activity relationship (SAR) studies and for rationally designing more potent and selective analogs.[44]

-

Co-crystallization or Soaking: Set up crystallization trials with the purified target protein in the presence of the analog (co-crystallization) or soak pre-existing crystals of the protein in a solution containing the analog.[43]

-

Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and solve the three-dimensional structure of the protein-ligand complex.

-

Interaction Analysis: Analyze the refined structure to identify the key amino acid residues involved in binding and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) formed with the analog.

Conclusion

Elucidating the mechanism of action of novel compounds like the 2-(1H-1,2,4-triazol-5-yl)acetic acid analogs is a complex but essential undertaking in drug discovery. The integrated, multi-phase approach detailed in this guide provides a robust framework for moving from a bioactive "hit" to a well-characterized lead compound with a defined molecular mechanism. By systematically applying unbiased target identification, rigorous biophysical and cellular validation, and high-resolution structural analysis, researchers can build a comprehensive understanding of how these promising molecules exert their effects, thereby accelerating their path towards clinical development.

References

- Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). Google Search.

- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.). Google Search.

-

Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. Retrieved from [Link]

-

Identifying off-target effects and hidden phenotypes of drugs in human cells. (n.d.). PubMed. Retrieved from [Link]

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23). Google Search.

-

An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. Retrieved from [Link]

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025, August 7). Google Search.

- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (2022, July 6). Google Search.

-

How does SPR work in Drug Discovery?. (2025, June 11). deNOVO Biolabs. Retrieved from [Link]

-

Natural Bioactive Compound Target Identification. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved from [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). NIH. Retrieved from [Link]

-

Protein X-ray Crystallography and Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

-

Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved from [Link]

-

Surface Plasmon Resonance for Biomolecular Interaction Analysis. (n.d.). Aragen Life Sciences. Retrieved from [Link]

-

Surface Plasmon Resonance (SPR). (n.d.). Sygnature Discovery. Retrieved from [Link]

-

What are the Steps of a Reporter Gene Assay?. (n.d.). Indigo Biosciences. Retrieved from [Link]

- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 24). Google Search.

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-. (n.d.). mediaTUM. Retrieved from [Link]

-

X-Ray Crystallography of Protein-Ligand Interactions. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Studying protein-ligand interactions using X-ray crystallography. (n.d.). PubMed. Retrieved from [Link]

-

Kinome Profiling. (2024, October 19). Oncolines B.V.. Retrieved from [Link]

-

Target identification of natural products and bioactive compounds using affinity-based probes. (n.d.). RSC Publishing. Retrieved from [Link]

-

Affinity chromatography-based proteomics for drug target deconvolution.... (n.d.). ResearchGate. Retrieved from [Link]

- Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Google Search.

-

ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

-

Recent advances in target identification of bioactive natural products. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

How can off-target effects of drugs be minimised?. (2025, May 21). Patsnap Synapse. Retrieved from [Link]

- Dual Luciferase Reporter Assay Protocol. (n.d.). Google Search.

- Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017, October 12). Google Search.

- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Google Search.

-

A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. (n.d.). PubMed. Retrieved from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved from [Link]

-

Off-target identification by chemical proteomics for the understanding of drug side effects. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Off-Target Effects and Where to Find Them. (2023, November 22). CRISPR Medicine News. Retrieved from [Link]

-

Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. (2016, October 12). ResearchGate. Retrieved from [Link]

- Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Google Search.

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). NIH. Retrieved from [Link]

-

Chemistry-based functional proteomics for drug target deconvolution. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Small-Molecule Inhibitors: Disrupting enzyme fluidity. (2021, January 25). eLife. Retrieved from [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved from [Link]

- CETSA. (n.d.). Google Search.

Sources

- 1. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. photonics.com [photonics.com]

- 5. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 7. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 8. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 11. tandfonline.com [tandfonline.com]

- 12. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]